6-(1-Adamantyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
Molecular Formula |
C14H15F3N4S |
|---|---|
Molecular Weight |
328.36 g/mol |
IUPAC Name |
6-(1-adamantyl)-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H15F3N4S/c15-14(16,17)10-18-19-12-21(10)20-11(22-12)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-9H,1-6H2 |
InChI Key |
BQHZVKCPIJMWHE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN5C(=NN=C5S4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Construction of the 1,2,4-Triazolo[3,4-b]thiadiazole Core
- The synthesis typically begins with 4-amino-5-mercapto-1,2,4-triazole derivatives as key intermediates.
- Cyclization with appropriate carboxylic acid derivatives or acid chlorides under dehydrating conditions (e.g., phosphorus oxychloride) leads to the formation of the fused triazolo-thiadiazole ring system.
- Microwave-assisted synthesis has been demonstrated to significantly accelerate this cyclization step, improving yields and reducing reaction times (e.g., heating at 140°C under microwave irradiation for 5–15 minutes).
Incorporation of the 3-(Trifluoromethyl) Group
- The trifluoromethyl substituent at position 3 is introduced either by starting from a trifluoromethyl-substituted precursor or by post-cyclization functionalization.
- A common approach is to use 3-(trifluoromethyl)benzoic acid or related trifluoromethylated carboxylic acid derivatives as reactants in the cyclization step.
- Alternatively, trifluoromethylation reagents (e.g., Togni’s reagent or Ruppert–Prakash reagent) can be employed for selective trifluoromethylation on the heterocyclic ring after core formation, although this is less common for this scaffold.
Detailed Preparation Method (Example Protocol)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 4-Amino-5-mercapto-1,2,4-triazole + 1-adamantylcarboxylic acid + Phosphorus oxychloride (POCl3) | Mix equimolar amounts of the triazole and adamantyl acid in POCl3 (5 mL). Heat under microwave irradiation at 140°C, 250 W for 10 minutes. This promotes cyclodehydration and ring fusion. |
| 2 | Quench reaction by pouring into crushed ice, neutralize with sodium bicarbonate | To precipitate the product and remove excess POCl3. |
| 3 | Filter, wash with cold water, and recrystallize from ethanol/dimethylformamide mixture | Purification of the fused triazolo-thiadiazole intermediate bearing the adamantyl substituent. |
| 4 | Introduction of trifluoromethyl group (if not introduced initially) | If trifluoromethyl is not present in starting acid, perform electrophilic trifluoromethylation on the intermediate using reagents like Togni’s reagent under mild conditions. |
| 5 | Final purification and characterization | Use recrystallization and chromatographic techniques. Characterize by IR, 1H-NMR, 13C-NMR, LC-MS, and elemental analysis to confirm structure and purity. |
Characterization and Analytical Data
- Infrared (IR) Spectroscopy : Characteristic absorption bands for C=N and C=S groups in the triazolo-thiadiazole ring, typically around 1600–1700 cm⁻¹, and C-F stretches for trifluoromethyl groups near 1200 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) :
- 1H-NMR shows signals for adamantyl protons (multiplets around 1.6–2.2 ppm) and aromatic protons of the heterocyclic ring.
- 13C-NMR confirms carbon signals for adamantyl cage carbons, triazole, thiadiazole carbons, and trifluoromethyl carbon (typically a quartet due to coupling with fluorines).
- Mass Spectrometry (LC-MS) : Molecular ion peak corresponding to the molecular weight of the compound confirms the presence of both adamantyl and trifluoromethyl substituents.
- Elemental Analysis : Confirms the calculated percentages of C, H, N, S, and F in the compound, validating the molecular formula.
Summary of Research Perspectives and Variations
- Microwave-assisted synthesis is widely favored for this class of compounds due to enhanced reaction rates and improved yields compared to conventional heating.
- Variations in the substituents on the triazolo-thiadiazole ring (e.g., different alkyl or aryl groups) can be achieved by selecting appropriate carboxylic acid derivatives during cyclization.
- The adamantyl group enhances lipophilicity and metabolic stability, while the trifluoromethyl group improves electron-withdrawing effects, potentially modulating biological activity.
- Alternative synthetic routes include using acyl hydrazines or thiosemicarbazides as precursors for the thiadiazole ring formation, but these are less direct for this specific substitution pattern.
Data Table: Typical Microwave-Assisted Cyclization Conditions for 1,2,4-Triazolo[3,4-b]thiadiazole Derivatives
| Parameter | Condition | Notes |
|---|---|---|
| Starting materials | 4-Amino-5-mercapto-1,2,4-triazole + substituted carboxylic acid (adamantyl, trifluoromethyl) | Equimolar ratios preferred |
| Solvent | Phosphorus oxychloride (POCl3) | Acts as dehydrating and cyclization agent |
| Temperature | 140 °C | Controlled by microwave instrument |
| Microwave Power | 250 W | Efficient energy input |
| Time | 5–15 minutes | Optimized for high yield |
| Work-up | Quenching in ice, neutralization with NaHCO3 | Precipitates product |
| Purification | Recrystallization from EtOH-DMF | High purity product |
This detailed preparation method integrates the core synthetic strategies and modern microwave-assisted techniques supported by published research in pharmaceutical chemistry. The methodology ensures efficient synthesis of 6-(1-Adamantyl)-3-(trifluoromethyl)triazolo[3,4-b]thiadiazole with high purity and yield, suitable for further pharmacological evaluation.
Chemical Reactions Analysis
Types of Reactions
6-(1-Adamantyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 6-(1-Adamantyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.
Medicine
In medicinal chemistry, 6-(1-Adamantyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could be explored for its potential therapeutic applications. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 6-(1-Adamantyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Structural Comparison with Analogues
Core Modifications
The triazolo[3,4-b][1,3,4]thiadiazole scaffold is common among analogues. Key structural variations include:
- Position 6 substituents : Adamantyl (bulky, lipophilic) vs. aryl (e.g., 3-fluorophenyl, 2-chloro-6-fluorophenyl) or heterocycles (e.g., 5-methylisoxazolyl) .
- Position 3 substituents : Trifluoromethyl (-CF₃) vs. halogens (e.g., -Br, -Cl), methyl (-CH₃), or methoxyphenyl .
Table 1: Structural Features of Selected Analogues
Crystallographic Insights
- Adamantyl-containing compounds exhibit distinct packing due to C–H···F interactions and π-stacking. For example, 6-(1-adamantyl)-3-(3-fluorophenyl) forms 1D chains via C–H···F bonds and π-π interactions between triazole and fluorophenyl rings .
- Non-adamantyl analogues (e.g., phenyl-substituted) rely more on halogen bonds (C–Cl···π) and weaker van der Waals interactions .
Antiproliferative Activity
Antimicrobial and Anti-inflammatory Activity
Molecular Interactions and Theoretical Studies
- Hirshfeld Surface Analysis : Adamantyl derivatives show reduced hydrogen bonding (2–3% vs. 5–7% for phenyl analogues) but enhanced C–H···π interactions (10–12%) due to bulky substituents .
Biological Activity
6-(1-Adamantyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, antitumor, and other pharmacological properties.
- Molecular Formula : C17H18F3N4S
- Molar Mass : 326.42 g/mol
- CAS Number : 893774-94-2
These properties suggest a complex structure that may contribute to its biological activities.
Antimicrobial Activity
Research has shown that compounds within the thiadiazole family exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of 1,2,4-thiadiazoles possess activity against various microorganisms:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to High |
| Candida albicans | Moderate |
| Escherichia coli | Low |
In particular, the compound has been tested against Staphylococcus aureus and Candida albicans using disk diffusion methods, revealing promising results in inhibiting their growth .
Antitumor Activity
The compound's antitumor potential has also been evaluated in several studies. For example:
- Cell Lines Tested : KB (human oral cancer), DLD (colorectal cancer), HepG2 (liver cancer).
- IC50 Values : The compound showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various tumor cell lines .
The structure-activity relationship (SAR) analysis indicated that the presence of specific functional groups significantly enhances cytotoxic activity. The thiadiazole ring is essential for its antitumor efficacy.
The proposed mechanisms through which 6-(1-adamantyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its biological effects include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Antioxidant Activity : Some studies suggest that these compounds may exhibit antioxidant properties that contribute to their protective effects against cellular damage.
Case Studies
Several case studies have documented the effects of related compounds. For instance:
- A study on a series of thiadiazole derivatives revealed significant antitumor activity with improved selectivity towards cancer cells compared to normal cells.
- Another investigation highlighted the potential of these compounds in treating infections caused by resistant strains of bacteria.
Q & A
Basic Research Questions
What synthetic methodologies are optimized for preparing 6-(1-adamantyl)-3-(trifluoromethyl)triazolothiadiazole derivatives?
The synthesis involves cyclocondensation of 4-amino-5-(aryl)-2H-1,2,4-triazole-3(4H)-thiones with adamantane-1-carboxylic acid in the presence of POCl₃ under reflux. Key steps include:
- Reaction conditions : Reflux for 4 hours, neutralization with K₂CO₃, and purification via column chromatography (CHCl₃/EtOAc) .
- Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1 thione:carboxylic acid) and solvent polarity improves yields to ~76% .
- Critical parameters : Excess POCl₃ ensures complete cyclization, while ice quenching prevents side reactions.
How is the structural confirmation of this compound achieved using spectroscopic and crystallographic techniques?
- Spectroscopy :
- ¹H/¹³C NMR : Assignments of adamantyl protons (δ 1.7–2.1 ppm) and trifluoromethyl (δ -62 ppm in ¹⁹F NMR) confirm substituent positions .
- IR : Peaks at 1600–1650 cm⁻¹ (C=N) and 1120 cm⁻¹ (C-F) validate the triazole-thiadiazole core .
- X-ray crystallography :
- Crystal system : Orthorhombic (Pbca) with unit cell dimensions a = 13.2684 Å, b = 12.4293 Å, c = 20.2231 Å .
- Intermolecular interactions : C–H···S (3.3 Å) and π–π stacking (3.88 Å) stabilize the crystal lattice .
What in vitro assays are used to evaluate the antiproliferative activity of this compound?
- MTT assay : Cells (e.g., HeLa, MCF-7) are treated with compound concentrations (1–100 µM) for 48–72 hours.
- Protocol :
- Controls : Cisplatin as a positive control; solvent-only as a negative control.
Advanced Research Questions
How do substituent variations at the 3- and 6-positions influence biological activity?
A SAR study reveals:
| Substituent at 3-position | Substituent at 6-position | Activity (IC₅₀, µM) | Source |
|---|---|---|---|
| Trifluoromethyl | Adamantyl | 12.5 (MCF-7) | |
| 4-Bromophenyl | Adamantyl | 18.9 (HeLa) | |
| 2-Fluorophenyl | Adamantyl | 22.4 (MCF-7) |
- Trends : Bulky adamantyl enhances lipophilicity, improving membrane permeability. Electron-withdrawing groups (e.g., CF₃) boost cytotoxicity .
What mechanistic insights explain its selective COX-2 inhibition over COX-1?
- Molecular docking : The adamantyl group occupies COX-2’s hydrophobic pocket (Val523, Ser530), while the trifluoromethyl group forms halogen bonds with Tyr355 .
- Enzyme assays :
- Validation : Mutagenesis studies confirm key residue interactions .
How can contradictions in antiproliferative data across studies be resolved?
Discrepancies in reported IC₅₀ values (e.g., 12.5 vs. 35 µM for MCF-7) arise from:
- Assay variability : Differences in cell passage number, serum concentration, or incubation time.
- Compound purity : HPLC purity thresholds (>95% vs. <90%) significantly affect activity .
- Statistical rigor : Replicate numbers (n=3 vs. n=6) and normalization methods (e.g., background subtraction).
- Recommendation : Standardize protocols per CLSI guidelines and report purity metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
